Urotensin ii-related peptide(human,mouse,rat)

Description

Structural Characterization of Urotensin II-Related Peptide (Urotensin II-Related Peptide)

Genomic Organization and Gene Structure Across Species

Chromosomal Localization in Human (3q28), Mouse, and Rat Genomes

The Urotensin II-Related Peptide gene (UTS2B) resides on chromosome 3q28 in humans, a region associated with conserved synteny in vertebrates. In mice, the orthologous gene maps to chromosome 16, while in rats, it localizes to chromosome 3q36, reflecting evolutionary divergence in genomic positioning. Comparative analysis reveals that the human UTS2B spans approximately 9.7 kilobases, with five exons encoding the precursor protein.

Table 1: Chromosomal Localization of Urotensin II-Related Peptide Across Species

| Species | Chromosomal Location | Gene ID |

|---|---|---|

| Human | 3q28 | 257313 |

| Mouse | 16 | 224065 |

| Rat | 3q36 | 378939 |

Evolutionary Conservation of Exon-Intron Architecture

The exon-intron structure of Urotensin II-Related Peptide exhibits remarkable conservation, particularly in the cysteine-rich core-encoding regions. Despite low sequence similarity in flanking domains, phase 0 introns flank the hexapeptide core (exon 3) in all three species, suggesting selective pressure to maintain structural integrity. This conservation extends to splice sites, with identical donor/acceptor sequences observed in human and rodent intron 2, which interrupts the codon for phenylalanine in the precursor sequence.

Primary Peptide Sequence Analysis

Conserved Cysteine-Bridged Hexapeptide Core (CFWKYC)

The mature Urotensin II-Related Peptide contains an invariant cyclic motif (CFWKYC) stabilized by a disulfide bridge between cysteine residues 2 and 7. This core domain, encoded by exon 3 across species, demonstrates absolute conservation from teleosts to mammals, underscoring its functional indispensability. Experimental deletion of this hexapeptide abolishes receptor-binding activity, confirming its role as the pharmacological epicenter.

Table 2: Conserved Core Sequence Across Species

| Species | Core Sequence |

|---|---|

| Human | CFWKYC |

| Mouse | CFWKYC |

| Rat | CFWKYC |

Species-Specific Variations in N-Terminal Domains

While the core remains invariant, N-terminal sequences display species-specific divergence. Human Urotensin II-Related Peptide contains an alanine-valine extension upstream of the core, whereas rodent isoforms feature proline-rich motifs (mouse: PGPQ; rat: PGPA). These variations occur in regions encoded by exon 2, which shows <40% sequence homology between humans and rodents. Despite these differences, chimeric studies demonstrate full retention of bioactivity when swapping N-terminal domains, indicating their modular nature.

Post-Translational Modifications and Proteolytic Processing

Enzymatic Cleavage Mechanisms in Precursor Maturation

Urotensin II-Related Peptide derives from a 124-amino-acid preproprotein cleaved by prohormone convertases at dibasic sites (KR↓ and RR↓). Mass spectrometry analyses reveal conserved cleavage at Arg^43^ in humans and Arg^41^ in rodents, generating an 8-amino-acid mature peptide. The absence of acidic residues preceding the cleavage site (unlike Urotensin II) necessitates distinct processing enzymes, potentially including furin-like proteases.

Table 3: Proteolytic Processing Sites Across Species

| Species | Cleavage Site | Mature Peptide Length |

|---|---|---|

| Human | Arg^43^ | 8 residues |

| Mouse | Arg^41^ | 8 residues |

| Rat | Arg^41^ | 8 residues |

Cyclization Patterns in Mature Urotensin II-Related Peptide Isoforms

The disulfide bridge between Cys^2^ and Cys^7^ forms spontaneously during endoplasmic reticulum transit, creating a 19-membered cyclic structure. Nuclear magnetic resonance studies demonstrate identical ring geometry across species, with the tryptophan indole ring positioned perpendicular to the cyclic plane. This configuration enables optimal interaction with the Urotensin II receptor's hydrophobic pocket, explaining the nanomolar affinity observed in all species.

Properties

Molecular Formula |

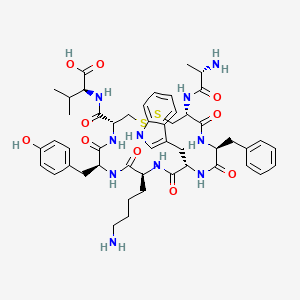

C49H64N10O10S2 |

|---|---|

Molecular Weight |

1017.2 g/mol |

IUPAC Name |

(2S)-2-[[(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-aminopropanoyl]amino]-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C49H64N10O10S2/c1-27(2)41(49(68)69)59-48(67)40-26-71-70-25-39(57-42(61)28(3)51)47(66)55-36(21-29-11-5-4-6-12-29)44(63)56-38(23-31-24-52-34-14-8-7-13-33(31)34)46(65)53-35(15-9-10-20-50)43(62)54-37(45(64)58-40)22-30-16-18-32(60)19-17-30/h4-8,11-14,16-19,24,27-28,35-41,52,60H,9-10,15,20-23,25-26,50-51H2,1-3H3,(H,53,65)(H,54,62)(H,55,66)(H,56,63)(H,57,61)(H,58,64)(H,59,67)(H,68,69)/t28-,35-,36-,37-,38-,39-,40-,41-/m0/s1 |

InChI Key |

WDZHTXUSYGCGPY-KOOAXUMWSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCCCN)CC5=CC=C(C=C5)O)C(=O)N[C@@H](C(C)C)C(=O)O)N |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(C)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) of URP

Resin Selection and Amino Acid Assembly

URP synthesis begins with Fmoc-Valine-2-chlorotrityl resin (200 mg, 0.25 mmol/g loading) due to its high stability and compatibility with microwave-assisted SPPS. The automated Tribute peptide synthesizer employs HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) as coupling reagents, with a 5:10 molar ratio of amino acid to activator. Each cycle involves:

- Deprotection : 20% piperidine in DMF under microwave irradiation (75°C, 3 min).

- Coupling : 30-minute reaction with Fmoc-protected amino acids (5 equivalents) in DMF.

- Washing : Five DMF rinses (1.5 min agitation each).

The linear peptide sequence A-C-F-W-K-Y-C-V is assembled sequentially, with cysteine residues at positions 2 and 7 critical for subsequent cyclization.

Table 1: SPPS Parameters for URP Synthesis

| Parameter | Human URP | Mouse URP | Rat URP |

|---|---|---|---|

| Resin Type | 2-Chlorotrityl | 2-Chlorotrityl | 2-Chlorotrityl |

| Coupling Reagent | HATU | HATU | HATU |

| Temperature | 75°C | 75°C | 75°C |

| Deprotection Time | 3 min | 3 min | 3 min |

| Yield (Crude) | 78% | 82% | 80% |

Cleavage and Side-Chain Deprotection

Post-synthesis, the peptide-resin is treated with a TFA/TIPS/EDT/H₂O cocktail (92.5:2.5:2.5:2.5 v/v) for 3 hours to cleave the peptide and remove protecting groups. Precipitation in 20 mL diethyl ether yields crude linear URP, which is lyophilized and dissolved in 70% acetic acid for disulfide bond formation.

Disulfide Bridge Formation and Cyclization

Iodine-Mediated Oxidation

Cyclization is achieved by adding 10% iodine in methanol dropwise to the linear peptide until a persistent yellow color indicates complete oxidation. The reaction proceeds via thiol-disulfide exchange, forming the Cys²-Cys⁷ bond essential for URP’s bioactive conformation. Excess iodine is removed by lyophilization, followed by preparative HPLC purification using a C18 column (250 × 21.2 mm, 5 µm) with a gradient of 0.1% TFA in water/acetonitrile.

Alternative Cyclization Strategies

Recent studies explore 1,2,3-triazole bridges as non-reducible disulfide surrogates. Using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , researchers synthesized URP analogues with 1,5-triazole linkages, achieving Kₐ = 3 nM at the urotensin II receptor (UTR). While these mimics exhibit reversible binding, they lack the pseudo-irreversible affinity of native URP, underscoring the disulfide bond’s role in receptor interaction.

Table 2: Cyclization Methods Compared

| Method | Yield | Binding Affinity (Kₐ) | Reversibility |

|---|---|---|---|

| Iodine Oxidation | 65% | 0.17 nM | No |

| CuAAC Triazole Bridge | 42% | 3 nM | Yes |

| RuAAC Triazole Bridge | 38% | 10 nM | Yes |

Recombinant Expression and cDNA Cloning

Precursor Protein Isolation

URP is encoded by the prepro-URP gene , which lacks canonical proteolytic cleavage sites. Rat URP was first isolated from brain extracts using immunoaffinity chromatography with anti-UII monoclonal antibodies , followed by Edman degradation for sequence determination. Cloned cDNAs for human, mouse, and rat prepro-URP reveal a conserved 89-amino acid precursor with URP located at the C-terminus.

Mammalian Expression Systems

Transient transfection of CHO-K1 cells with pCMV-MYC-N-UTS2R vectors enables recombinant URP production. Post-translational processing involves prohormone convertases (PC1/3) that cleave the precursor at dibasic residues (Arg⁷³-Lys⁷⁴), releasing mature URP. Yields from recombinant systems remain lower (∼1 mg/L) compared to SPPS, limiting large-scale applications.

Analytical Validation and Quality Control

UPLC-MS Characterization

Purified URP is analyzed via UPLC-MS (Waters AQUITY H-class) with a BEH C18 column (1.7 µm, 2.1 × 50 mm). Mobile phases of 0.1% formic acid in water/acetonitrile resolve URP at 8.2 min, with ESI-MS confirming the molecular ion [M+H]⁺ = 1047.4 Da.

NMR Conformational Analysis

¹H-NMR spectroscopy in SDS micelles reveals URP adopts two conformational states:

- Open (86%) : Flexible backbone with turns at Phe³-Trp⁴ or Lys⁵-Tyr⁶.

- Folded (14%) : Stabilized by transannular hydrogen bonds (e.g., Trp⁴ CO→Tyr⁶ NH).

Mouse URP exhibits a similar profile, though human URP shows marginally higher folded populations (18%) due to N-terminal interactions.

Table 3: Structural Metrics for URP Conformations

| Parameter | Open State | Folded State |

|---|---|---|

| Population (Human) | 82% | 18% |

| H-Bond Distance (Å) | 3.8 ± 0.2 | 2.1 ± 0.1 |

| S-S Bridge Torsion (°) | 92 ± 5 | 88 ± 3 |

Scientific Research Applications

Cardiovascular Applications

The urotensinergic system is critically involved in cardiovascular homeostasis. Urotensin II and URPs influence vascular tone and cardiac contractility, making them potential targets for treating cardiovascular diseases such as hypertension and heart failure.

Therapeutic Potential

Research indicates that selective UT antagonists may provide therapeutic benefits in managing cardiovascular disorders. For instance, studies have shown that modulation of the urotensinergic system can improve outcomes in animal models of heart failure .

Role in Spinal Morphology

Recent studies have demonstrated that URPs are essential for maintaining spine morphology in zebrafish models. Mutations affecting Urp1 and Urp2 lead to spinal deformities, suggesting a conserved role for these peptides in vertebrate skeletal development .

Case Study: Zebrafish Models

- Mutant Analysis: Researchers created urp1 and urp2 mutants to assess skeletal morphology using micro-computed tomography (µCT). Findings revealed that these peptides function semi-redundantly to control spine morphology, with significant implications for understanding human spinal deformities .

- Phenotypic Observations: The study noted distinct spinal curves in mutants compared to control groups, highlighting the potential for using zebrafish as a model for human spinal conditions such as lordosis .

Implications for Inflammation and Cancer

The urotensinergic system's involvement extends beyond cardiovascular health; it also plays a role in inflammatory responses and cancer progression.

Inflammatory Responses

URPs have been implicated in various inflammatory conditions by promoting chemotactic responses through UT receptor activation. This suggests a dual role where URPs can contribute to both tissue repair and pathological remodeling .

Cancer Research

The involvement of Urotensin II in tumorigenesis has been explored, with evidence suggesting that it may facilitate cell migration and proliferation in certain cancer types . Understanding the signaling pathways associated with UT activation could lead to novel cancer therapies targeting these pathways.

Structure-Activity Relationship Studies

Research into the structure-activity relationships of URPs has yielded insights into their binding affinities and functional roles:

| Peptide | Species | Kd (pM) | Biological Activity |

|---|---|---|---|

| Urotensin II | Human | 170 | Vasoconstriction |

| Urotensin II | Rat | 91 | Cardiac contractility |

These findings underscore the importance of structural features in determining the biological activity of URPs, paving the way for the design of more effective therapeutic agents targeting the UT receptor .

Mechanism of Action

Urotensin II-related peptide exerts its effects by binding to the urotensin II receptor, a G protein-coupled receptor. This binding activates the Gαq11 subunit, which in turn activates protein kinase C (PKC) and phospholipase C (PLC). This leads to an increase in intracellular calcium levels, triggering various downstream signaling pathways, including RhoA/ROCK, MAPKs, and PI3K/AKT . These pathways are involved in processes such as vasoconstriction, cardiovascular remodeling, and inflammatory responses .

Comparison with Similar Compounds

Research Findings and Implications

Cardiovascular Regulation

- URP in Hypertension : URP and UII receptor mRNAs are upregulated in hypertensive rats, suggesting compensatory roles in blood pressure modulation .

- Ischemia-Reperfusion Injury : URP attenuates cardiac damage in rats by reducing oxidative stress, while UII exacerbates vascular remodeling .

Disease Biomarkers

Biological Activity

Urotensin II-related peptide (URP) is a cyclic neuropeptide that plays significant roles in cardiovascular regulation and other physiological processes across various species, including humans, mice, and rats. This article provides a detailed examination of the biological activity of URP, highlighting its mechanisms of action, effects on cardiovascular health, and potential therapeutic applications.

Overview of Urotensin II and URP

Urotensin II (U-II) was first identified in the 1960s as a potent vasoactive peptide. The discovery of URP followed as researchers sought to understand the broader implications of the U-II system. URP is structurally similar to U-II but exhibits distinct biological activities. Both peptides interact with the urotensin II receptor (UT), a G protein-coupled receptor, to exert their effects on cardiovascular function and other systems.

Structural Characteristics

URP is characterized by its cyclic structure, which is conserved across vertebrates. The peptide sequence varies slightly among species but maintains critical functional domains. For instance, the amino acid sequence for rat URP is ACFWKYCV, which is also found in mouse and human variants . The cyclic nature of URP contributes to its stability and prolonged biological activity.

URP primarily acts through the UT receptor, influencing various intracellular signaling pathways:

- Vasoconstriction and Vasodilation : While U-II is known for its vasoconstrictive properties, URP has been shown to induce vasodilation under certain conditions. This duality suggests that the biological effects of these peptides can be context-dependent, influenced by factors such as concentration and receptor density .

- Cardiac Function : URP modulates cardiac contractility and vascular tone. Studies indicate that elevated levels of U-II and URP are associated with cardiovascular diseases such as heart failure and hypertension . Conversely, antagonists of the UT receptor have demonstrated protective effects against myocardial ischemia-reperfusion injury in animal models .

Biological Effects

The biological activity of URP encompasses a range of physiological effects:

- Cardiovascular Regulation : URP plays a role in maintaining vascular homeostasis. Elevated levels are linked to pathological conditions like atherosclerosis and diabetes, suggesting a complex role in both protective and harmful processes within the cardiovascular system .

- Neuroendocrine Functions : Beyond cardiovascular effects, URP may influence neuroendocrine activities, contributing to behaviors such as stress response and reproductive functions .

Research Findings

Numerous studies have explored the implications of URP in health and disease. Below are some key findings:

Case Studies

- Myocardial Ischemia-Reperfusion Injury : In a study involving rats subjected to myocardial ischemia-reperfusion injury, administration of SB-710411 significantly reduced infarct size and improved hemodynamic parameters. This suggests that blocking UT receptors can mitigate damage associated with cardiac events .

- Hypertension Models : Research has shown that increased circulating levels of U-II correlate with hypertension in both animal models and human patients. Antagonizing the UT receptor has led to improved vascular remodeling outcomes in hypertensive rats .

Chemical Reactions Analysis

General Information

URP is a biologically active, 8 amino acid peptide . The URP sequence is identical in all mammals and corresponds to human Ala . URP and U-II have a homologous Cys-Cys ring structure (CFWKYC), and both peptides bind to, and activate a 389 amino acid Gαq-coupled receptor (UT) .

URP structure and activity

Structure-activity relationship studies have identified the functionality and conformational preferences of U-II and URP that are responsible for mediating the molecular recognition event with the UTR . All U-II and URP analogues incorporate a conserved C-terminal cyclic hexapeptide that is structurally constrained by a disulfide bridge . This cyclic hexapeptide sequence adopts a β-turn in SDS micelle solution as determined by NMR spectroscopy and is proposed as the bioactive conformation .

URP and U-II Receptors

U-II is an agonist for the urotensin-II receptor, which is a G protein-coupled receptor that primarily activates the alpha subunit Gαq11 . It activates PKC which then activates PLC which increases the cytosolic calcium concentration . It is found in many peripheral tissues, blood vessels, and also the brainstem cholinergic neurons of the laterodorsal tegmental (LDT) and the pedunculopontine tegmental nuclei (PPT) . It is also found in rat astrocytes . UII and URP activate a common G protein-coupled receptor, called UT, that exhibits relatively high sequence identity with somatostatin, opioid, and galanin receptors .

URP and Cell Migration

A growing number of independent studies show that UII exerts a stimulatory effect on cell migration . The Rho/ROCK signaling pathway appears to play a major role in the effects of UII on the migration of rat fibroblasts and endothelial progenitor cells as well as human monocytes . The authors consider UII to be a chemotactic factor that acts on the reorganization of the actin cytoskeleton .

Peptidomimetics

Consequently, the development of peptidomimetics based on U-II that act as agonists or antagonists of the UTR would be extremely useful tools to investigate the physiological role of the U-II/UTR system . Computation docking experiments have previously suggested that the U-II and URP binding site is between extracellular loops 2 and 3 occupying the hydrophobic cavity at the end of the helix bundle .

Q & A

Q. What are the structural characteristics of Urotensin II (U-II) and its related peptides across species?

U-II is a cyclic peptide with a conserved disulfide bond between Cys residues in the cyclic core (Cys5 and Cys10 in humans). The N-terminal tail (e.g., Glu-Thr-Pro-Asp in humans) varies across species, while the cyclic region (CFWKYCV) is highly conserved. Structural studies using synthetic analogs reveal that truncating the N-terminal tail minimally affects receptor binding, but modifications to the cyclic core (e.g., substituting Trp7, Lys8, or Tyr9) drastically reduce activity . For example, [Tyr6]hU-II retains affinity, highlighting the importance of specific residues in the cyclic region .

Q. What experimental models are commonly used to study U-II's cardiovascular effects?

Key models include:

- Isolated tissue assays : Rat thoracic aorta rings for vasoconstriction/vasodilation studies .

- In vivo models : Coronary artery ligation in rats to study cardiac dysfunction and hypertensive rodent models for vascular remodeling .

- Cell-based systems : Transfected CHO-K1 or HEK-293 cells expressing human/rat U-II receptors (UT) for calcium mobilization assays .

Q. How are U-II levels quantified in biological samples?

ELISA and radioimmunoassay (RIA) are standard methods. For example, Totsune et al. (2003) measured plasma U-II in diabetic patients using a specific RIA, noting elevated levels in pathology . Immunohistochemistry is also used to localize U-II/UT expression in tissues like the hypothalamus or vasculature .

Advanced Research Questions

Q. How do structural modifications of U-II affect receptor binding and functional activity?

Systematic structure-activity relationship (SAR) studies show:

- Cyclic core integrity : The disulfide bond is essential for maintaining the spatial arrangement of Trp7, Lys8, and Tyr9, which form the "pharmacophore" for UT activation .

- N-terminal truncation : Removing the first four residues (Glu-Thr-Pro-Asp) reduces potency by only ~10-fold, suggesting minimal contribution to binding .

- Substitutions : [D-Trp7] analogs show 200-fold lower potency in rat aortic assays, emphasizing stereospecificity .

Q. What mechanisms underlie U-II-induced reactive oxygen species (ROS) generation in vascular cells?

U-II stimulates NADPH oxidase in pulmonary artery smooth muscle cells (PASMCs), leading to ROS production and proliferation. This involves:

Q. How can researchers resolve contradictory data on U-II's vasoactive effects (e.g., vasoconstriction vs. vasodilation)?

Contradictions arise from species- and tissue-specific UT receptor expression and experimental conditions:

- Species differences : Human U-II is a potent vasoconstrictor in non-human primates but acts as a vasodilator in rat mesenteric arteries due to endothelial NO release .

- Receptor density : High UT expression in atherosclerotic vessels enhances contractile responses, while low expression in healthy tissues may favor dilation .

- Methodological controls : Include endothelial denudation in aortic ring assays to isolate direct VSMC effects .

Q. What are the challenges in targeting U-II for therapeutic intervention in hypertension or heart failure?

Key challenges include:

- Receptor complexity : UT receptors exhibit biased signaling (e.g., Ca²⁺ mobilization vs. β-arrestin recruitment), complicating drug design .

- Species-specific pharmacology : Peptide analogs effective in rodents (e.g., SB-710411) may lack efficacy in humans due to UT sequence divergence .

- Off-target effects : U-II modulates lipid metabolism and steroidogenesis in preclinical models, requiring selective inhibitors .

Q. How do U-II-related peptides (e.g., URP) differ functionally from U-II in the CNS?

Urotensin II-related peptide (URP), identified in rat brain, shares the cyclic core but lacks the N-terminal tail. It binds UT receptors with comparable affinity but shows distinct localization (e.g., neuromuscular junctions) and roles in anxiety-like behavior . Co-expression studies with GnRH suggest neuroendocrine regulatory functions distinct from U-II .

Methodological Considerations

Q. What techniques are used to validate UT receptor-ligand interactions?

Q. How should species differences be addressed when extrapolating U-II findings from rodents to humans?

- Sequence alignment : Compare peptide sequences (e.g., rat U-II has 76% homology with human) .

- Cross-species testing : Evaluate human U-II analogs in both human and rodent UT-expressing systems .

- Pathological context : Use disease models (e.g., coronary ligation in rats) mimicking human cardiovascular pathology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.